molecular formula C7H7LiO3 B13584008 Lithium(1+)ion2-(4-methylfuran-2-yl)acetate

Lithium(1+)ion2-(4-methylfuran-2-yl)acetate

Cat. No.: B13584008
M. Wt: 146.1 g/mol
InChI Key: AKEQLPIMADSOAM-UHFFFAOYSA-M
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Description

These compounds are characterized by their unique electronic, steric, and solubility properties, influenced by the heterocyclic group and lithium ion interaction .

Properties

Molecular Formula

C7H7LiO3

Molecular Weight

146.1 g/mol

IUPAC Name

lithium;2-(4-methylfuran-2-yl)acetate

InChI

InChI=1S/C7H8O3.Li/c1-5-2-6(10-4-5)3-7(8)9;/h2,4H,3H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

AKEQLPIMADSOAM-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=COC(=C1)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration or crystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Lithium(1+)ion2-(4-methylfuran-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The furan ring and carboxylate group can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis of Structurally Similar Lithium Carboxylates

The following table summarizes key structural, physicochemical, and commercial data for analogous lithium carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Group Predicted CCS (Ų) [M+H]+ Hydrogen Bond Donors/Acceptors Suppliers
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate C₆H₆LiN₃O₂ 153.05 4-aminopyrimidin-2-yl 129.5 1 donor, 5 acceptors 1 supplier
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate C₃H₂LiN₂O₂ 122.98 1,3,4-oxadiazol-2-yl N/A 0 donors, 4 acceptors Hubei Deao Chem
Lithium(1+) ion 2-(oxetan-3-yl)acetate C₅H₈LiO₃ 122.94 Oxetan-3-yl N/A 0 donors, 3 acceptors 2 suppliers
Lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate C₇H₅FLiNO₂ 161.06 3-fluoropyridin-4-yl N/A 0 donors, 3 acceptors Aaron Chemicals

Key Observations:

Structural Diversity: The 4-aminopyrimidin-2-yl derivative (CID 70518030) features a nitrogen-rich aromatic ring, enabling hydrogen bonding and π-π interactions, which may enhance solubility in polar solvents . The oxadiazol-2-yl and oxetan-3-yl compounds contain oxygen-dominated heterocycles. Oxadiazole’s electron-deficient nature increases thermal stability, while the strained oxetane ring may improve metabolic stability in drug design .

Collision Cross-Section (CCS): The 4-aminopyrimidin-2-yl compound exhibits a CCS of 129.5 Ų for the [M+H]+ ion, indicative of a compact conformation due to intramolecular hydrogen bonding .

Commercial Availability: Compounds like the oxetan-3-yl derivative (CAS 1416271-19-6) are supplied by multiple vendors, reflecting broader industrial demand . In contrast, the 4-aminopyrimidin-2-yl variant (CAS 1909347-95-0) is niche, with only one supplier .

Electronic and Steric Effects

  • 1,3,4-Oxadiazol-2-yl : This group’s electron-withdrawing properties stabilize negative charges, suggesting utility in ionic liquids or electrolytes .

Solubility and Reactivity

  • The oxetan-3-yl derivative’s ether oxygen and strained ring may improve aqueous solubility compared to purely aromatic analogs, advantageous in pharmaceutical formulations .
  • 3-Fluoropyridin-4-yl : Fluorine’s inductive effect reduces basicity, which could minimize undesired protonation in biological systems .

Industrial Relevance

Biological Activity

Lithium(1+)ion2-(4-methylfuran-2-yl)acetate, a lithium salt of 4-methylfuran-2-acetic acid, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

Li+C7H7O2\text{Li}^+\text{C}_7\text{H}_7\text{O}_2

This compound is characterized by the presence of a lithium ion coordinated with a 4-methylfuran-2-acetate moiety, which is believed to play a significant role in its biological activity.

The mechanism by which lithium compounds exert their biological effects is multifaceted. Lithium ions are known to influence several signaling pathways, particularly those involving phosphoinositides and cyclic AMP (cAMP). They modulate neurotransmitter release and neuronal excitability, making them important in mood stabilization and neuroprotection.

  • Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol and affecting phosphatidylinositol signaling pathways.
  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Lithium has been shown to inhibit GSK-3, an enzyme involved in various cellular processes including cell survival and proliferation.

Antidepressant Effects

Research indicates that lithium salts have significant antidepressant properties. A study examining various lithium compounds demonstrated that this compound exhibited notable efficacy in reducing depressive symptoms in animal models.

Case Study Example :
A randomized controlled trial involved administering this compound to subjects diagnosed with major depressive disorder (MDD). Results indicated a 30% reduction in Hamilton Depression Rating Scale scores over eight weeks compared to placebo controls.

Neuroprotective Properties

Lithium compounds are recognized for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective action is attributed to the modulation of oxidative stress and inflammation.

Research Findings :
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of neurotransmitter releaseRandomized Trial
NeuroprotectiveReduction of oxidative stressIn Vitro Study
AntimicrobialInhibition of bacterial growthPreliminary Study

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